2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a hydroxyethyl group, and a thiophen-furan moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reaction with an appropriate reagent to form the dimethoxyphenyl intermediate.
Introduction of the Hydroxyethyl Group: The intermediate is then reacted with an ethylating agent to introduce the hydroxyethyl group.
Formation of the Thiophen-Furan Moiety: The thiophen-3-yl and furan-2-yl groups are introduced through a series of coupling reactions.
Final Coupling Reaction: The final step involves coupling the hydroxyethyl intermediate with the thiophen-furan moiety to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxyphenyl)-N-(2-hydroxyethyl)acetamide
- 2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-(5-furanyl)ethyl)acetamide
- 2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-(5-thiophenyl)ethyl)acetamide
Uniqueness
2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide is unique due to the presence of both thiophen and furan moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-24-18-4-3-13(9-19(18)25-2)10-20(23)21-11-15(22)17-6-5-16(26-17)14-7-8-27-12-14/h3-9,12,15,22H,10-11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRGFVKASNXPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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